molecular formula C7H8N4 B13111932 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 4926-25-4

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13111932
CAS No.: 4926-25-4
M. Wt: 148.17 g/mol
InChI Key: YUSBOEQSJFYXBL-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 8th position and an amine group at the 3rd position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival. The compound’s ability to bind to these targets and interfere with their function underlies its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and amine groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

4926-25-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)

InChI Key

YUSBOEQSJFYXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NN=C2N

Origin of Product

United States

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